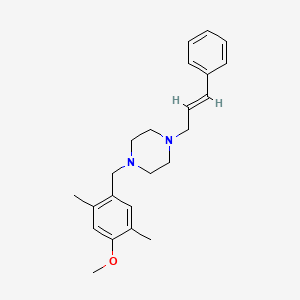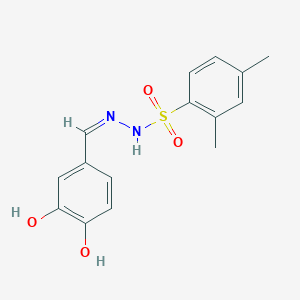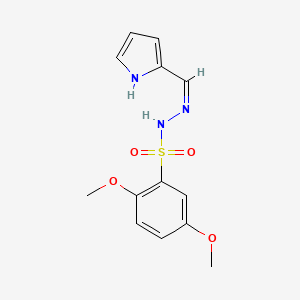![molecular formula C14H19N5O3 B6085818 N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide, also known as AT-406, is a small molecule inhibitor of multiple cellular pathways that are associated with cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
作用機序
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide inhibits the proteasome, a cellular complex that degrades proteins and plays a crucial role in regulating cell growth and survival. By inhibiting the proteasome, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce the accumulation of misfolded and damaged proteins in cancer cells, leading to their death. Additionally, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Biochemical and Physiological Effects:
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit tumor growth and metastasis in preclinical models of cancer. N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can also sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
実験室実験の利点と制限
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, one limitation of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide is that it can inhibit multiple pathways, which can make it difficult to determine the specific mechanism of action in a given experiment.
将来の方向性
There are several future directions for research on N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that include N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. Additionally, there is a need for further preclinical studies to determine the safety and efficacy of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide in vivo, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer.
合成法
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide involves several steps, including the reaction of 4-aminobenzaldehyde with nitromethane to form 4-nitrobenzylideneimine. This intermediate is then reacted with cyclohexanecarboxylic acid to yield the desired product, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide.
科学的研究の応用
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, and colon cancer. Studies have shown that N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting multiple pathways, including the proteasome and the anti-apoptotic proteins Bcl-2 and Mcl-1.
特性
IUPAC Name |
N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSCWWYFLJPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(N''-nitrocarbamimidamido)phenyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)


![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)
![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)